molecular formula C23H26N2O5 B2737687 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenyl)-2H-chromen-2-one CAS No. 951996-11-5

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B2737687
CAS No.: 951996-11-5
M. Wt: 410.47
InChI Key: YBBWRIDCGXACJI-UHFFFAOYSA-N
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Description

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Applications

A study by Parveen et al. (2017) explored the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, evaluating their cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Compounds demonstrated notable anti-proliferative activities, with molecular docking revealing good binding affinity against Bcl-2 protein, suggesting potential for cancer treatment applications (Parveen et al., 2017).

Antimicrobial and Antioxidant Properties

Mandala et al. (2013) synthesized a series of novel chromen-2-one derivatives, showing significant antibacterial and antifungal activity. This study underscores the potential of such compounds in developing new antimicrobial agents (Mandala et al., 2013).

Gul et al. (2019) synthesized new Mannich bases with piperazines, investigating their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds displayed high potency and selectivity, highlighting their potential in drug development (Gul et al., 2019).

Patel et al. (2016) focused on synthesizing chrysin-piperazine conjugates to evaluate their antioxidant and anticancer effects. The compounds exhibited remarkable antioxidant power and demonstrated sensitivity towards various cancer cell lines without showing cytotoxic nature toward human bone marrow derived mesenchymal stem cells (Patel et al., 2016).

Corrosion Inhibition

El faydy et al. (2020) investigated the corrosion inhibitory action of 8-Hydroxyquinoline-based piperazine derivatives on steel in HCl electrolyte. The study demonstrated that these compounds significantly improve the anti-corrosion properties of steel, indicating their utility in industrial applications (El faydy et al., 2020).

Properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(3-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-18-4-2-3-16(13-18)19-14-17-5-6-21(27)20(22(17)30-23(19)28)15-25-9-7-24(8-10-25)11-12-26/h2-6,13-14,26-27H,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBWRIDCGXACJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCN(CC4)CCO)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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